3-(4-fluorophenyl)-5-(4-methoxyphenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one
Description
The compound 3-(4-fluorophenyl)-5-(4-methoxyphenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one belongs to the furochromenone class, characterized by a fused furan-chromenone core. Its structure includes:
- A 4-fluorophenyl group at position 3 (electron-withdrawing).
- A 4-methoxyphenyl group at position 5 (electron-donating).
- A methyl group at position 8.
Properties
Molecular Formula |
C25H17FO4 |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-5-(4-methoxyphenyl)-9-methylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C25H17FO4/c1-14-24-21(22(13-29-24)16-3-7-17(26)8-4-16)11-20-19(12-23(27)30-25(14)20)15-5-9-18(28-2)10-6-15/h3-13H,1-2H3 |
InChI Key |
MSRYXNWMKYPGCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1OC=C3C4=CC=C(C=C4)F)C(=CC(=O)O2)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-5-(4-methoxyphenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furochromenone core: This can be achieved through cyclization reactions involving appropriate starting materials such as substituted phenols and aldehydes.
Introduction of the fluorine and methoxy groups: These groups can be introduced through electrophilic aromatic substitution reactions using reagents like fluorobenzene and methoxybenzene.
Methylation: The methyl group can be introduced using methylating agents such as methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-5-(4-methoxyphenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of furochromenes, including the compound , exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit bacterial growth, particularly against pathogens like E. coli and Staphylococcus aureus. The mechanism often involves interference with bacterial cell wall synthesis or DNA replication processes, making these compounds promising candidates for antibiotic development .
Anti-Cancer Properties
Furochromenes have been investigated for their anti-cancer effects. The compound's structural features suggest potential activity against various cancer cell lines. Preliminary studies indicate that it may induce apoptosis in cancer cells through mechanisms such as oxidative stress and modulation of cell cycle regulators . Further research is needed to elucidate its efficacy and safety in clinical settings.
Optical Applications
Fluorescent Probes
The unique chromophoric system present in 3-(4-fluorophenyl)-5-(4-methoxyphenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one allows it to function as a fluorescent probe. Its ability to emit light upon excitation makes it suitable for biological imaging and tracking macromolecular dynamics in live cells. The compound's fluorescence properties can be enhanced by modifying substituents on the phenyl rings, allowing for greater versatility in applications such as bioassays and diagnostic tools .
Material Science
Polymer Additives
In materials science, compounds like 3-(4-fluorophenyl)-5-(4-methoxyphenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one are being explored as additives in polymer formulations to enhance mechanical properties and thermal stability. Their incorporation into polymer matrices can improve the material's resistance to degradation under UV light exposure, thereby extending the lifespan of products made from these polymers .
Summary Table of Applications
| Application Area | Description | Potential Impact |
|---|---|---|
| Medicinal Chemistry | Antimicrobial and anti-cancer properties | Development of new antibiotics and cancer therapies |
| Optical Applications | Use as fluorescent probes for biological imaging | Enhancements in diagnostic tools |
| Material Science | Polymer additives for improved mechanical properties | Increased durability of materials |
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of various furochromene derivatives against a panel of bacteria. The results indicated that modifications to the phenyl groups significantly affected potency, with certain derivatives showing MIC values lower than standard antibiotics .
- Fluorescent Imaging : In a recent project, researchers utilized derivatives of furochromenes as fluorescent probes to visualize cellular processes in real-time. The compounds demonstrated high stability and brightness in various solvent environments, supporting their use in live-cell imaging applications .
- Polymer Stability Enhancement : Research focused on incorporating furochromene derivatives into poly(methyl methacrylate) (PMMA) films revealed improved UV resistance and mechanical strength compared to control samples without additives .
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-5-(4-methoxyphenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate these targets by binding to active sites or altering their conformation, leading to changes in cellular signaling pathways and biological outcomes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The table below compares the target compound with structurally similar derivatives:
*Estimated based on substituent contributions.
Key Observations:
- Lipophilicity (XLogP3): The target compound’s fluorophenyl and methoxyphenyl groups balance polarity. Its XLogP3 (~6.0) is higher than ethyl/propyl analogs (5.1–5.5) due to aromatic substituents but lower than chlorophenyl derivatives (6.2) .
- Hydrogen Bonding: The methoxyphenyl group increases hydrogen bond acceptors (4 vs. 3 in ethyl/chloro analogs), enhancing solubility and target interactions .
- Electron Effects: Fluorine’s electronegativity and methoxy’s electron-donating nature may stabilize charge distribution, influencing reactivity and binding .
Structural and Conformational Analysis
- Planarity vs.
- Crystallography: The target’s methyl group at position 9 may enhance crystallinity, as seen in dimethylformamide-crystallized analogs .
Biological Activity
The compound 3-(4-fluorophenyl)-5-(4-methoxyphenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one , also known by its CAS number 374765-13-6, is a member of the chromene family. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.
Molecular Details
- Molecular Formula : C25H17FO4
- Molecular Weight : 400.3985 g/mol
- SMILES Notation : COc1ccc(cc1)c1cc(=O)oc2c1cc1c(coc1c2C)c1ccc(cc1)F
The structure features two aromatic rings substituted with fluorine and methoxy groups, contributing to its biological activity.
Crystal Structure
The crystal structure of related compounds indicates that the chromene scaffold can adopt various conformations which may influence its interaction with biological targets. The compound's synthesis involves a reaction between specific precursors under controlled conditions, yielding colorless crystals suitable for further analysis .
Anticancer Activity
Research has shown that derivatives of chromene compounds exhibit significant anticancer properties. For instance, a series of furo[3,2-g]chromenes were tested against various cancer cell lines, including A-549 (lung cancer), MCF7 (breast cancer), and HCT-116 (colon cancer). The results indicated that certain derivatives demonstrated IC50 values as low as 0.02 to 0.08 μmol/mL, comparable to established chemotherapeutics like doxorubicin .
Table 1: Anticancer Activity of Chromene Derivatives
Anti-inflammatory Properties
In addition to its anticancer potential, this compound may exhibit anti-inflammatory effects. Studies on structurally similar chromenes have demonstrated their ability to inhibit pro-inflammatory cytokines and reduce inflammation in various models. This suggests that the compound could be beneficial in treating inflammatory diseases .
The biological activity of chromenes is often attributed to their ability to interact with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. For instance, chromene derivatives have been shown to inhibit the production of inflammatory mediators by blocking key signaling pathways involved in inflammation .
Case Studies
A notable study investigated the effects of several chromene derivatives on cancer cell proliferation and inflammation markers in vitro. The study found that compounds with methoxy and fluorine substitutions exhibited enhanced activity compared to their unsubstituted counterparts. Specifically, the presence of electron-withdrawing groups like fluorine improved binding affinity to target proteins involved in tumor growth and inflammation .
Q & A
Q. Table 1: Representative Yields Under Varied Conditions
| Step | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Friedel-Crafts | AlCl₃ | DCM | 25 | 65–70 |
| Annulation | H₂SO₄ | Toluene | 80 | 55–60 |
| Methylation | K₂CO₃ | Acetone | 50 | 85–90 |
Basic: Which spectroscopic techniques are most reliable for structural confirmation?
Methodological Answer:
- ¹H/¹³C NMR : Assign substituent positions via coupling patterns (e.g., methoxy singlet at δ 3.8–4.0 ppm, fluorophenyl aromatic signals) .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of CO from the lactone ring) .
- X-ray Diffraction (XRD) : Resolves ambiguities in regiochemistry (e.g., furo[3,2-g] vs. furo[2,3-g] isomers) using SHELX-based refinement .
Advanced Tip : For crystalline samples, twinned data (common in fused-ring systems) require SHELXL’s TWIN/BASF commands to refine occupancy .
Advanced: How to resolve discrepancies between experimental and computational NMR data?
Methodological Answer:
Discrepancies often arise from:
- Solvent effects : Simulate DMSO-d₆ or CDCl₃ environments using DFT (e.g., B3LYP/6-311+G(d,p)) .
- Tautomerism : Check for keto-enol equilibria in the lactone ring via variable-temperature NMR .
- Dynamic stereochemistry : Use NOESY to detect spatial proximity of methyl/aryl groups .
Case Study : A 0.3 ppm deviation in 9-methyl proton shifts was resolved by modeling solvent polarization effects in Gaussian09 .
Advanced: What strategies optimize crystallization for XRD analysis?
Methodological Answer:
- Solvent screening : Use high-boiling solvents (e.g., DMSO, ethyl acetate) for slow evaporation .
- Hydrogen-bond design : Introduce hydroxyl groups (if synthetically feasible) to stabilize crystal packing via O–H···O interactions .
- Seeding : Add microcrystals of analogous compounds (e.g., 9-methoxy derivatives) to induce nucleation .
Caution : Bulky substituents (e.g., 4-fluorophenyl) may reduce crystal symmetry, necessitating triclinic system refinement .
Advanced: How to address low reproducibility in biological activity assays?
Methodological Answer:
- Purity validation : Use HPLC (C18 column, MeOH:H₂O gradient) to confirm >98% purity; trace solvents (e.g., DMF) can inhibit enzyme activity .
- Aggregation testing : Perform dynamic light scattering (DLS) to detect nanoaggregates, which may cause false positives .
- Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation (half-life <30 min suggests rapid metabolism) .
Q. Table 2: Common Artifacts in Bioassays
| Artifact | Detection Method | Mitigation Strategy |
|---|---|---|
| Solvent residues | GC-MS | Lyophilization + washing |
| Compound aggregation | DLS | Add 0.01% Tween-80 |
| Photodegradation | UV-Vis kinetics | Use amber vials, minimize light |
Basic: What are the solubility and stability profiles in aqueous buffers?
Methodological Answer:
- Solubility : Poor in water (<0.1 mg/mL); use DMSO stock solutions (≤1% v/v) for in vitro studies .
- pH Stability : Degrades rapidly at pH >8 (lactone ring hydrolysis); use phosphate buffer (pH 7.4) for short-term storage .
- Light Sensitivity : UV-Vis monitoring shows λmax at 320 nm decreases by 40% after 24h under ambient light .
Advanced: How to design SAR studies for fluorophenyl/methoxyphenyl modifications?
Methodological Answer:
- Substituent Scanning : Synthesize analogs with halogens (Cl, Br), electron-donating (OH, NH₂), or withdrawing groups (NO₂) at para positions .
- Docking Studies : Use AutoDock Vina to predict binding to target proteins (e.g., kinases); validate with ITC/SPR .
- Pharmacophore Mapping : Align furochromenone cores to identify critical H-bond acceptors (lactone O) and hydrophobic regions (methyl group) .
Key Finding : 4-Methoxyphenyl enhances π-stacking in hydrophobic pockets, while 4-fluorophenyl improves metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
